Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole and pyrimidine rings in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions include the use of enaminonitriles and benzohydrazides, followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the triazole and pyrimidine rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the methoxyphenyl and butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve standard laboratory techniques .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxyphenyl group can lead to the formation of corresponding quinones, while reduction of the triazole ring can yield dihydro derivatives .
Scientific Research Applications
Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Neuroprotection: The compound has shown promising neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Anti-inflammatory: It exhibits significant anti-inflammatory activity by inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells.
Antimicrobial: The compound has demonstrated antimicrobial activity against various pathogens.
Mechanism of Action
The mechanism of action of Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Pathway: It inhibits the NF-kB inflammatory pathway, leading to reduced inflammation.
Molecular Docking: Studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins, suggesting a potential mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: This compound has similar structural features but differs in the substituents on the phenyl ring.
7-(4-Iodophenyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine: Another similar compound with different substituents on the triazole and pyrimidine rings.
Uniqueness
Butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. Its neuroprotective and anti-inflammatory activities, along with its potential for industrial-scale synthesis, make it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
butyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-4-5-10-25-17(23)15-12(2)21-18-19-11-20-22(18)16(15)13-8-6-7-9-14(13)24-3/h6-9,11,16H,4-5,10H2,1-3H3,(H,19,20,21) |
InChI Key |
DYIGMHOEVRJOEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC)C |
Origin of Product |
United States |
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